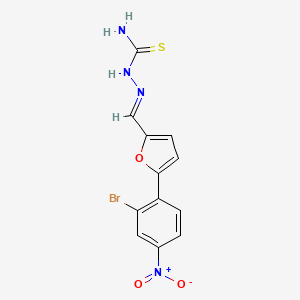![molecular formula C20H17N3O7S2 B3912297 4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate](/img/structure/B3912297.png)
4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate
描述
4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate, also known as Methylthioninium chloride (MTC), is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTC is a redox-active dye that can be used as a selective electron acceptor in a variety of biochemical and physiological assays.
科学研究应用
MTC has been used in a variety of scientific research applications. It is commonly used as a redox-active dye in biochemical and physiological assays to measure electron transfer reactions. MTC has also been used as a fluorescent probe to study protein-protein interactions and to detect reactive oxygen species in cells. Additionally, MTC has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
作用机制
MTC acts as a redox-active dye by accepting electrons from other molecules. It has a high affinity for electron-donating molecules, such as NADH and NADPH. MTC can also undergo reversible oxidation and reduction reactions, which allows it to act as a mediator in electron transfer reactions. In addition, MTC has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
MTC has been shown to have a variety of biochemical and physiological effects. It can act as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative stress. MTC has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine and dopamine. Additionally, MTC has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the primary advantages of using MTC in lab experiments is its high selectivity for electron-donating molecules. This allows for precise measurements of electron transfer reactions. Additionally, MTC is relatively stable and can be used in a variety of experimental conditions. However, one limitation of using MTC is its potential toxicity at high concentrations. Careful dosing and handling are required to ensure the safety of experimental subjects.
未来方向
There are many potential future directions for research on MTC. One area of interest is the development of MTC-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, MTC could be used as a diagnostic tool for the detection of oxidative stress and other pathologies. Further studies are also needed to fully understand the mechanism of action of MTC and its potential applications in a variety of scientific research fields.
属性
IUPAC Name |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S2/c1-15-5-11-19(12-6-15)31(26,27)22-21-14-16-7-9-18(10-8-16)30-32(28,29)20-4-2-3-17(13-20)23(24)25/h2-14,22H,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFWDUMFCGFXSL-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3912215.png)
![N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide](/img/structure/B3912225.png)
![4-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912227.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B3912248.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B3912261.png)

![5-{5-[2-(anilinocarbonothioyl)carbonohydrazonoyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B3912263.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]methionine](/img/structure/B3912270.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]glycine](/img/structure/B3912278.png)
![7-chloro-3-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B3912291.png)
![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3912298.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B3912308.png)
![2-(2,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B3912315.png)
![methyl 6-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B3912317.png)